1-(4-Hydroxybenzoyl)glucose

Description

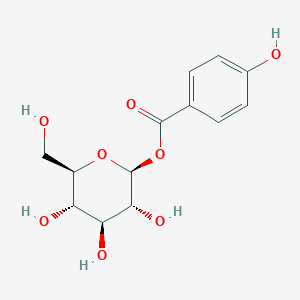

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-1-3-7(15)4-2-6/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTGDGASXRARSP-HMUNZLOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of 1 4 Hydroxybenzoyl Glucose

Identification in Botanical Sources

1-(4-Hydroxybenzoyl)glucose has been identified as a hydrophilic antioxidant constituent in the fruits of Luffa cylindrica, commonly known as the sponge gourd. In one study, it was one of eight polyphenolic compounds isolated from the fruit. The total amount of these eight compounds in the dried gourds without the skin was found to be approximately 1%. researchgate.netacs.orgnih.goviieta.org The isolation process involved an antioxidant-guided assay, and the compound's structure was confirmed using methods such as electrospray ionization-mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) analysis. nih.goviieta.org

| Plant Information | Research Findings |

| Scientific Name | Luffa cylindrica |

| Common Name | Sponge Gourd |

| Plant Part Studied | Fruit |

| Compound Location | Dried gourds (without skin) |

| Analytical Methods | Antioxidant-guided assay, ESI-MS, NMR |

| Quantitative Data | Approx. 1% total for eight isolated polyphenolic compounds. researchgate.netacs.orgnih.goviieta.org |

The presence of this compound has been reported in Rhodiola sacra. scholarsresearchlibrary.com This plant is a member of the Crassulaceae family and is known for its medicinal properties. Research has led to the isolation of various compounds from this plant, including this compound. Thin-layer chromatography (TLC) bioautographic assays have been utilized in the study of tyrosinase inhibitors from Rhodiola sacra.

| Plant Information | Research Findings |

| Scientific Name | Rhodiola sacra |

| Plant Part Studied | Not specified in available literature |

| Analytical Methods | General phytochemical analysis, TLC bioautographic assay |

| Quantitative Data | Not specified in available literature |

| Plant Information | Research Findings |

| Scientific Name | Crocus sativus |

| Common Name | Saffron |

| Plant Part Studied | Pollen |

| Compound Location | Pollen |

| Analytical Methods | General phytochemical analysis |

| Quantitative Data | Not specified in available literature |

Based on available scientific literature, the compound this compound has not been directly isolated from Salvinia molesta. However, a related but more complex compound, 6′-O-(3,4-dihydroxybenzoyl)-4′-O-(4-hydroxybenzoyl)-α/β-D-glucopyranoside, was isolated from the whole plant. researchgate.net This indicates the presence of a 4-hydroxybenzoyl moiety within the plant's chemical constituents, although not as the simple glucose ester.

| Plant Information | Research Findings |

| Scientific Name | Salvinia molesta |

| Plant Part Studied | Whole Plant |

| Compound Status | Not directly identified. A related derivative was isolated. researchgate.net |

| Analytical Methods | Not applicable |

| Quantitative Data | Not applicable |

Current phytochemical studies of Salvia scapiformis have not reported the direct identification of this compound. Research on the whole plant has led to the isolation of a new lignan (B3055560) glycoside, (+)-8α-hydroxypinoresinol-8-O-[6′′-O-(4′′′-hydroxybenzoyl)]-β-d-glucopyranoside. acs.org This compound contains a 4-hydroxybenzoyl group attached to the glucose unit of a lignan, but it is structurally distinct from this compound.

| Plant Information | Research Findings |

| Scientific Name | Salvia scapiformis |

| Plant Part Studied | Whole Plant |

| Compound Status | Not directly identified. A lignan containing a 4-hydroxybenzoyl group was isolated. acs.org |

| Analytical Methods | Not applicable |

| Quantitative Data | Not applicable |

A review of the available scientific literature on the phytochemical constituents of Wrightia pubescens does not indicate the presence of this compound. While various other classes of compounds, including triterpenoids, sterols, and other phenolics and phenolic glycosides, have been isolated from the leaves, twigs, and roots of this plant, this compound is not among them. researchgate.netacs.orgnih.goviieta.org

| Plant Information | Research Findings |

| Scientific Name | Wrightia pubescens |

| Plant Part Studied | Leaves, Twigs, Roots |

| Compound Status | Not documented in the reviewed literature. researchgate.netacs.orgnih.goviieta.org |

| Analytical Methods | Not applicable |

| Quantitative Data | Not applicable |

Presence in Other Plant Species

This compound, a phenolic glycoside, has been identified in a variety of plant species across different families. Its presence is documented in both herbaceous and woody plants, where it contributes to the plant's chemical profile. Scientific databases and research literature confirm its occurrence in species such as Rhodiola sacra (a succulent plant native to high-altitude regions) and Crocus sativus (saffron crocus). nih.gov The compound is also found in the common snapdragon, Antirrhinum majus.

Detailed studies on the flower coloration of delphiniums (Delphinium grandiflorum) have revealed that 1-O-p-hydroxybenzoyl-beta-D-glucose is a crucial intermediate in the biosynthesis of polyacylated anthocyanins, which are responsible for the blue pigmentation in the sepals. oup.com Furthermore, research on the leaves of Heliciopsis terminalis has led to the isolation of various phenolic glycosides, including structures that contain a 4-hydroxybenzoyl group linked to a glucose moiety. nih.gov While not always the simple 1-O-ester, the recurrence of the p-hydroxybenzoyl-glucose core highlights its significance in plant biochemistry.

The table below summarizes the documented presence of this compound in various plant species.

| Plant Species | Common Name | Family |

| Rhodiola sacra | Roseroot | Crassulaceae |

| Crocus sativus | Saffron Crocus | Iridaceae |

| Antirrhinum majus | Snapdragon | Plantaginaceae |

| Delphinium grandiflorum | Delphinium | Ranunculaceae |

Potential as a Plant Metabolite and Biomarker

This compound is recognized as a plant metabolite, a small molecule that is an intermediate or end product of metabolism in plants. nih.govebi.ac.uk Its role is often linked to the synthesis of more complex secondary metabolites that can be involved in defense mechanisms, pigmentation, and interactions with the environment. mdpi.com

A prominent example of its function is in the polyacylation of anthocyanins in delphinium flowers. oup.com In this process, this compound acts as a unique bifunctional, or "zwitter," donor molecule. It provides both the glucosyl group and the p-hydroxybenzoyl group for modification of the anthocyanin structure, a process catalyzed by specific acyl-glucose-dependent enzymes. oup.commdpi.com This modification is essential for the stability and vibrant blue color of the flowers. The synthesis of this compound itself is catalyzed by a specific glucosyltransferase enzyme, highlighting its integral role in the metabolic pathway. oup.com

The specific and critical function of this compound in certain metabolic pathways suggests its potential as a biomarker. For instance, in delphiniums, the accumulation of this compound is directly correlated with the expression of the gene encoding the synthesizing enzyme (DgpHBAGT) and the resulting flower color. oup.com Mutant cultivars that are unable to produce the correct blue pigments show very low expression of this gene and instead accumulate a related but different compound, p-hydroxybenzoic acid 4-O-β-D-glucoside. mdpi.com This demonstrates that the presence and concentration of this compound can serve as a specific biomarker for a functioning anthocyanin acylation pathway and the associated genetic activity, which ultimately determines a key plant trait (phenotype).

Biosynthetic Pathways and Enzymology of 1 4 Hydroxybenzoyl Glucose

Role as a "Zwitter Donor" in Complex Biosynthesis

Recent research has illuminated the multifaceted role of 1-(4-hydroxybenzoyl)glucose as a "zwitter donor" in the biosynthesis of complex molecules. oup.comoup.com This term signifies its ability to donate both a glucosyl (sugar) and an acyl (in this case, a p-hydroxybenzoyl) group in enzymatic reactions. oup.comnih.gov This dual functionality is a key aspect of its importance in specific metabolic pathways.

Participation in Anthocyanin Polyacylation in Delphinium grandiflorum

The striking blue hues of Delphinium grandiflorum (delphinium) flowers are due to the presence of 7-polyacylated anthocyanins, such as violdelphin (B137249) and cyanodelphin. oup.comresearchgate.net The complex side chains of these pigments are constructed through a process called polyacylation, which involves the sequential addition of glucose and p-hydroxybenzoic acid (pHBA) molecules. oup.comoup.com this compound is the central molecule in this process, providing both the necessary building blocks for the elaboration of the anthocyanin structure. oup.comnih.gov The 7-polyacylation process occurs in the vacuoles of the plant cells and is crucial for the stable blue coloration of the flowers. oup.com

Dual Glucosyl and Acyl Donor Functionality

The "zwitter donor" nature of this compound is fundamental to the step-by-step assembly of the polyacyl chains on the anthocyanin core. nih.gov It serves as the substrate for two distinct types of enzymes: a glucosyltransferase and an acyltransferase. oup.comnih.gov In one reaction, the glucosyl moiety of this compound is transferred, and in another, the p-hydroxybenzoyl group is transferred. nih.gov This bifunctional capacity streamlines the biosynthetic pathway, utilizing a single, energy-rich molecule for two different modification steps. mdpi.com

Enzymatic Synthesis of this compound

The formation of this compound is a precisely regulated enzymatic process.

p-Hydroxybenzoic Acid Glucosyltransferase (DgpHBAGT) Activity

The primary enzyme responsible for the synthesis of this compound in delphiniums is p-hydroxybenzoic acid glucosyltransferase (DgpHBAGT). oup.comnih.gov This enzyme, a member of the UDP-glucose-dependent glycosyltransferase (UGT) family, catalyzes the transfer of a glucose molecule from UDP-glucose to p-hydroxybenzoic acid (pHBA). oup.comoup.com Studies have shown that recombinant DgpHBAGT has a high preference for pHBA as a substrate in vitro. oup.comresearchgate.net The expression of the DgpHBAGT gene is closely correlated with the accumulation of this compound in the plant tissues, further confirming its role in the in vivo synthesis of this compound. oup.comnih.gov

Interplay with Acyl-Glucose-Dependent Anthocyanin Glucosyltransferase (AAGT)

Once synthesized, this compound participates in subsequent reactions catalyzed by other enzymes, notably acyl-glucose-dependent anthocyanin glucosyltransferase (AAGT). nih.govnih.gov This enzyme, which belongs to the glycoside hydrolase family 1 (GH1), utilizes this compound as a glucosyl donor to add a glucose molecule to the anthocyanin structure. mdpi.comnih.gov Specifically, in delphiniums, DgAA7GT, an AAGT, shows a preference for 1-O-β-D-p-hydroxybenzoyl-glucose (pHBG) as the donor substrate for the 7-O-glucosylation of anthocyanins. nih.gov This interplay between DgpHBAGT, which produces the zwitter donor, and AAGT, which utilizes it, is a key feature of the anthocyanin polyacylation pathway. oup.comnih.gov

In Vitro Enzymatic and Chemoenzymatic Synthesis Methodologies

The understanding of the enzymatic pathways involving this compound has paved the way for its synthesis in the laboratory.

In Vitro Enzymatic Synthesis: Recombinant DgpHBAGT protein has been successfully used to synthesize this compound in vitro, demonstrating high efficiency and substrate specificity. oup.comoup.com This biocatalytic approach offers a clean and specific method for producing this compound.

Chemoenzymatic Synthesis: Chemoenzymatic strategies combine chemical synthesis steps with enzymatic transformations to create complex molecules. nih.gov While specific chemoenzymatic protocols for this compound are not extensively detailed in the provided context, the principles of this approach are well-established. For instance, a chemically synthesized precursor could be glycosylated using an appropriate glucosyltransferase, or an enzymatically produced oligosaccharide could be used as a building block for further chemical modifications. nih.govrsc.org Such methods hold promise for the efficient and scalable production of this compound and its derivatives for various research and biotechnological applications.

Recombinant Enzyme Systems for p-Hydroxybenzoyl-Glucose Production

The in vitro synthesis of this compound (pHBG) is primarily achieved through the action of UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule.

In a notable study, a UDP-glycosyltransferase from Solanum lycopersicum (SlyUGT) was expressed in a recombinant system and utilized for the biosynthesis of gastrodin, which is 4-hydroxybenzyl alcohol-4-O-β-D-glucopyranoside. jmb.or.kr While the direct synthesis of pHBG was not the primary focus, the study demonstrated the enzyme's ability to glycosylate a p-hydroxybenzoyl-containing compound. jmb.or.kr The optimal conditions for the enzymatic reaction were determined, highlighting the potential of this enzyme for producing related glycosides. jmb.or.kr

Research on delphiniums (Delphinium grandiflorum) has led to the identification of a specific UDP-glucose-dependent pHBA glucosyltransferase (pHBAGT). oup.com This enzyme, designated DgpHBAGT, is responsible for the in vivo synthesis of pHBG, a key precursor for the production of 7-polyacylated anthocyanins that contribute to the blue flower color. oup.com Recombinant DgpHBAGT protein was shown to effectively synthesize pHBG in vitro, with a high preference for pHBA as the substrate. oup.com The standard enzymatic reaction for pHBAGT activity was performed at 30 °C for 10 minutes in a reaction mixture containing pHBA, UDP-glucose, and TRIS-HCl buffer (pH 7.5). oup.com

The table below summarizes the key enzymes and their properties in recombinant systems for producing p-hydroxybenzoyl-glucose and related compounds.

| Enzyme Name | Source Organism | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature |

| SlyUGT | Solanum lycopersicum | p-Hydroxybenzyl alcohol, UDP-glucose | Gastrodin | 9.5 | 40°C |

| DgpHBAGT | Delphinium grandiflorum | p-Hydroxybenzoic acid, UDP-glucose | This compound | 7.5 | 30°C |

Chemoenzymatic Routes for Related Phenolic Glycoside Esters

Chemoenzymatic synthesis combines chemical and enzymatic methods to produce complex molecules, offering advantages in terms of efficiency and selectivity. This approach has been successfully applied to the synthesis of various phenolic glycoside esters.

An efficient chemoenzymatic route has been developed for the synthesis of novel phenolic mono-, di-, and oligosaccharide esters. mdpi.com This method involves the chemical synthesis of sugar acetal (B89532) derivatives, followed by enzymatic esterification with 3-(4-hydroxyphenyl) propionic acid (HPPA) using Novozyme 435 lipase (B570770) as a biocatalyst. mdpi.com This approach yielded aromatic esters of alkyl glycosides and glucose acetal with good esterification yields. mdpi.com

Another study focused on the enzymatic synthesis of phenolic acid glucosyl esters using a glycoside hydrolase family 1 (GH1) enzyme from rice, Os9BGlu31. nih.gov This enzyme preferentially catalyzes transglycosylation, transferring a glucosyl moiety to various phenolic acids. nih.gov Mutant variants of Os9BGlu31 showed higher yields and activity in producing phenolic acid glucosyl esters compared to the wild-type enzyme. nih.gov

Feruloyl esterases (FAEs) have also been utilized in chemoenzymatic synthesis. These enzymes, under low water conditions, can catalyze the esterification of hydroxycinnamic acids, leading to the formation of bioactive compounds with modified lipophilicity.

The table below provides examples of enzymes used in chemoenzymatic routes for phenolic glycoside ester synthesis.

| Enzyme | Type | Substrate(s) | Product(s) |

| Novozyme 435 | Lipase | Sugar acetals, 3-(4-hydroxyphenyl) propionic acid | Aromatic esters of mono- and oligosaccharides |

| Os9BGlu31 | Glycoside Hydrolase (GH1) | Phenolic acids, glucosyl donor | Phenolic acid glucosyl esters |

| Feruloyl Esterase (FAE) | Carboxylic Acid Esterase | Hydroxycinnamic acids | Hydroxycinnamic acid esters |

Engineered Microbial Systems for Hydroxybenzoyl Conjugate Synthesis

Metabolic engineering of microorganisms offers a promising platform for the sustainable production of valuable chemicals, including hydroxybenzoyl conjugates. By introducing and optimizing biosynthetic pathways in microbial hosts, it is possible to achieve high-titer production from simple carbon sources like glucose.

Escherichia coli has been a common host for engineering the biosynthesis of p-hydroxybenzoic acid (pHBA), the precursor to this compound. researchgate.net Several studies have focused on constructing recombinant E. coli strains capable of synthesizing pHBA from glucose. researchgate.net This involves overexpressing key enzymes in the shikimate pathway, which directs carbon flow towards chorismic acid, the precursor of pHBA. researchgate.net The enzyme chorismate lyase (UbiC) is then used to convert chorismic acid to pHBA. researchgate.net One study reported achieving a maximum concentration of 12 g/L of pHBA in a fed-batch fermentation process. researchgate.net

The production of hydroxybenzoic acids (HBAs) in microbial systems is an active area of research, with a focus on improving production efficiency and yield. nih.gov Strategies include strain selection, optimization of bioprocess conditions, and metabolic engineering to enhance precursor supply and express the necessary biosynthetic enzymes. nih.gov The development of genetically engineered microorganisms is seen as a key strategy to increase the yield and economic viability of producing polysaccharides and other complex molecules. mdpi.com

The table below outlines key enzymes and host organisms in engineered microbial systems for the synthesis of p-hydroxybenzoic acid.

| Host Organism | Key Overexpressed Enzyme(s) | Precursor(s) | Product | Reported Titer |

| Escherichia coli | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, Chorismate lyase (UbiC) | Glucose | p-Hydroxybenzoic acid | 12 g/L |

| Corynebacterium glutamicum | Not specified in detail in the provided context, but involves engineering the shikimate pathway. | Glucose | p-Hydroxybenzoic acid | 36.6 g/L |

Biological Activities and Mechanistic Investigations of 1 4 Hydroxybenzoyl Glucose in Vitro Studies

Antioxidant Activity Profiling

The antioxidant capabilities of 1-(4-Hydroxybenzoyl)glucose have been explored through various in vitro assays, highlighting its potential to counteract oxidative stress.

Modulation of Superoxide (B77818) Radical Activity

The formation of reactive oxygen species (ROS), such as the superoxide radical (O2•–), is a natural part of metabolism, but excessive levels can lead to cellular damage. acs.org Enzymes like superoxide dismutase (SOD) help to control the levels of these radicals in the body. acs.org

One study on a new glucopyranose derivative, which includes a 4-hydroxybenzoyl moiety, reported promising antioxidant potential, including scavenging of the superoxide radical with an IC50 value of 60.3 ± 0.6 μM. researchgate.net This indicates that compounds containing the this compound structure may effectively modulate superoxide radical activity.

Influence on Oxidative Burst

Oxidative burst is a process where immune cells rapidly release reactive oxygen species to destroy pathogens. While essential for immunity, excessive or uncontrolled oxidative burst can cause tissue damage.

A study investigating a novel glucopyranose derivative containing a 4-hydroxybenzoyl group found that it exhibited a significant inhibitory effect on oxidative burst, with an IC50 value of 42.1 ± 1.8 μM. researchgate.net This suggests that this compound and related compounds could play a role in modulating inflammatory responses by influencing this cellular process.

Enzyme Inhibition Potential

In addition to its antioxidant activities, this compound has been investigated for its ability to inhibit certain enzymes, indicating a broader range of biological effects.

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov

A novel glucopyranose derivative featuring a 4-hydroxybenzoyl group was identified as a urease inhibitor with an IC50 value of 99.1 ± 0.8 μM. researchgate.net Kinetic studies revealed it to be a mixed-type inhibitor. researchgate.net This finding points to the potential of compounds with this structure to interfere with the activity of this medically relevant enzyme.

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestive system, responsible for breaking down complex carbohydrates like starch into simpler sugars. sci-hub.se Inhibiting this enzyme can slow down carbohydrate digestion and absorption, which is a therapeutic strategy for managing blood glucose levels. nih.gov

While direct studies on this compound and its alpha-amylase inhibitory activity are not extensively detailed, research on plant extracts containing this compound suggests a potential role. For instance, docking studies have shown that related compounds can bind effectively to alpha-amylase. researchgate.netresearchgate.net The inhibition of α-amylase is a known mechanism for controlling postprandial hyperglycemia. mdpi.com

Table of Research Findings for this compound and Related Compounds

| Biological Activity | Assay | Compound | Result (IC50) | Source |

| Antioxidant | Superoxide Radical Scavenging | 6′‐O‐(3,4‐dihydroxybenzoyl)‐4′‐O‐(4‐hydroxybenzoyl)‐α/β‐D‐glucopyranoside | 60.3 ± 0.6 μM | researchgate.net |

| Antioxidant | Oxidative Burst Inhibition | 6′‐O‐(3,4‐dihydroxybenzoyl)‐4′‐O‐(4‐hydroxybenzoyl)‐α/β‐D‐glucopyranoside | 42.1 ± 1.8 μM | researchgate.net |

| Enzyme Inhibition | Urease Inhibition | 6′‐O‐(3,4‐dihydroxybenzoyl)‐4′‐O‐(4‐hydroxybenzoyl)‐α/β‐D‐glucopyranoside | 99.1 ± 0.8 μM | researchgate.net |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a crucial enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into glucose, which is then absorbed into the bloodstream. mdpi.commdpi.com The inhibition of this enzyme can delay glucose absorption and consequently lower postprandial blood glucose levels, a key therapeutic strategy in managing type 2 diabetes mellitus. mdpi.commdpi.com Natural products are a significant source of α-glucosidase inhibitors, often with fewer side effects than synthetic drugs like acarbose. mdpi.com

Phenolic compounds, in particular, have demonstrated notable α-glucosidase inhibitory activity. nih.govjppres.com Studies on various plant extracts have revealed that fractions rich in phenolics often exhibit potent inhibition of this enzyme. mdpi.com For instance, a methanolic extract of Polygonum hyrcanicum showed significant α-glucosidase inhibitory activity, and subsequent isolation identified several active phenolic constituents. nih.govresearchgate.netnih.gov The inhibitory potential of phenolic compounds is often influenced by their chemical structure, including the number and position of hydroxyl groups. nih.gov

While direct studies on this compound are not extensively detailed in the provided results, the inhibitory activities of related phenolic glycosides and benzoic acid derivatives suggest its potential as an α-glucosidase inhibitor. For example, various phenolic glycosides isolated from Moringa oleifera seeds were evaluated for their α-glucosidase inhibitory activities, with some compounds showing activity comparable to or better than the positive control, acarbose. mdpi.com Similarly, a study on Arcytophyllum thymifolium identified several compounds, including flavonoids and coumarins, that were more potent inhibitors of α-glucosidase than acarbose. unipi.it The general consensus from multiple studies is that phenolic acids and flavonoids can significantly inhibit α-glucosidase activity. jppres.com

The following table summarizes the α-glucosidase inhibitory activity of various phenolic compounds and extracts, providing context for the potential activity of this compound.

| Compound/Extract | Source | IC50 (µM) | Reference |

| Acarbose (positive control) | - | 13.5 nih.gov, 324.1 mdpi.com, 402.7 unipi.it | mdpi.comnih.govunipi.it |

| Quercetin | - | 0.85 µg/mL | jppres.com |

| Gallic acid | - | 26.19 µg/mL | jppres.com |

| Compound 16 (phenolic glycoside) | Moringa oleifera | 301.4 ± 6.22 | mdpi.com |

| Compound 4 (phenolic glycoside) | Moringa oleifera | 382.8 ± 1.42 | mdpi.com |

| Compound 3 (flavonol) | Polygonum hyrcanicum | 0.3 | nih.govresearchgate.net |

| Compound 8 (flavonol) | Polygonum hyrcanicum | 1.0 | nih.govresearchgate.net |

| Compound 11 (flavonol) | Polygonum hyrcanicum | 0.6 | nih.govresearchgate.net |

| (2S)-7-prenyloxy-eriodictyol | Arcytophyllum thymifolium | 28.1 ± 2.6 | unipi.it |

IC50 values represent the concentration of the substance required to inhibit 50% of the enzyme's activity.

Cellular Bioactivity in Model Systems

The uptake of glucose into peripheral tissues like adipose tissue is a critical process for maintaining glucose homeostasis and is often impaired in type 2 diabetes. nih.gov A key protein involved in this process is Glucose transporter 4 (GLUT4), whose translocation to the cell surface is stimulated by insulin (B600854). nih.gov Enhancing glucose uptake in adipocytes is a recognized strategy for managing hyperglycemia. nih.gov

Several studies have investigated the effects of phenolic glycosides on glucose uptake in differentiated adipocyte cell lines, such as 3T3-L1 cells. nih.govresearchgate.net For instance, phenolic constituents isolated from the leaves of Heliciopsis terminalis were evaluated for their ability to stimulate glucose uptake. nih.gov Compounds 3 , 6 , and 8 from this plant showed stimulatory effects on the uptake of a fluorescent glucose analog (2-NBDG) in 3T3-L1 adipocytes. nih.gov

Similarly, phenolic glycosides from Betula platyphylla var. japonica were found to induce the expression of GLUT4 mRNA in mature 3T3-L1 adipocytes, suggesting an improvement in insulin signaling. researchgate.net Phenols from Potentilla anserina L. were also shown to improve insulin-stimulated glucose uptake in 3T3-L1 adipocytes by promoting the phosphorylation of the serine/threonine kinase Akt. wiley.com These findings indicate that phenolic glycosides can positively modulate glucose metabolism in adipocytes.

The table below presents findings on the effects of various phenolic compounds on glucose uptake and related gene expression in adipocytes.

| Compound/Extract | Source | Cell Line | Effect | Reference |

| Compounds 3 , 6 , 8 (phenolic) | Heliciopsis terminalis | 3T3-L1 adipocytes | Stimulated 2-NBDG uptake | nih.gov |

| Arylbutanoid glycosides (2-4 ) | Betula platyphylla var. japonica | 3T3-L1 mature adipocytes | Induced GLUT4 mRNA expression | researchgate.net |

| Potentilla anserina phenols (PAP) | Potentilla anserina L. | 3T3-L1 adipocytes | Improved insulin-stimulated glucose uptake | wiley.com |

Proteostasis, or protein homeostasis, is the process by which cells maintain the health of their proteome. This network involves the synthesis, folding, trafficking, and degradation of proteins. A decline in the functionality of the proteostasis network is associated with aging and various diseases. The two primary protein degradation systems are the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). mdpi.comnih.gov

Recent research has shown that benzoic acid derivatives can modulate the proteostasis network. mdpi.comnih.gov A study on derivatives isolated from the fungus Bjerkandera adusta demonstrated that these compounds could enhance the activity of both the UPP and, particularly, the ALP in human foreskin fibroblasts. mdpi.comnih.govresearchgate.net Specifically, these compounds were found to be potential binders of cathepsins B and L, key lysosomal proteases. mdpi.comnih.gov

For example, 4-hydroxybenzoic acid, a compound structurally related to the benzoyl moiety of this compound, was shown to enhance the activity of cathepsins B and L. mdpi.comresearchgate.net This suggests that the hydroxybenzoic acid structure could be a promising candidate for developing modulators of the proteostasis network. mdpi.comnih.gov At a concentration of 5 μM, certain benzoic acid derivatives significantly activated cathepsins B and L.

The following table summarizes the effects of benzoic acid derivatives on cellular proteostasis.

| Compound | Source | Cell Line | Concentration | Effect | Reference |

| 4-hydroxybenzoic acid | Bjerkandera adusta | Human foreskin fibroblasts | 5 µM | Enhanced cathepsin B and L activity | mdpi.comresearchgate.net |

| 4-methoxybenzoic acid | Bjerkandera adusta | Human foreskin fibroblasts | 5 µM | Enhanced cathepsin B and L activity | mdpi.comresearchgate.net |

| 3-chloro-4-methoxybenzoic acid | Bjerkandera adusta | Human foreskin fibroblasts | 5 µM | Strong activation of cathepsins B and L (467.3 ± 3.9%) | mdpi.comnih.gov |

Analytical Methodologies for the Characterization of 1 4 Hydroxybenzoyl Glucose

Extraction and Isolation Techniques

The initial step in studying 1-(4-hydroxybenzoyl)glucose from natural sources involves its extraction and purification from complex plant matrices. Chromatographic techniques are central to this process, with high-speed countercurrent chromatography and silica (B1680970) gel column chromatography being prominent methods.

High-Speed Countercurrent Chromatography (HSCCC)

High-speed countercurrent chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation of this compound from hydrophilic plant extracts. capes.gov.bracs.orgresearchgate.netnih.gov This method avoids the use of solid stationary phases, which can irreversibly adsorb analytes, leading to higher recovery of the target compound.

In the isolation of antioxidant constituents from the fruits of Luffa cylindrica (sponge gourd), HSCCC was instrumental. capes.gov.bracs.orgnih.gov Researchers utilized this technique in an antioxidant-guided assay to separate and yield eight compounds, including 1-O-(4-hydroxybenzoyl)glucose. capes.gov.bracs.orgnih.gov The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. researchgate.net For the separation of phenolic compounds from Benincasa hispida, solvent systems such as n-hexane–n–butanol–methanol (B129727)–water and n-hexane–ethyl acetate–methanol–water were employed. researchgate.net The versatility of HSCCC allows for the adjustment of the solvent system based on the polarity of the target compounds, making it a powerful tool for purifying natural products. researchgate.net

Silica Gel Column Chromatography

Silica gel column chromatography is a conventional and widely used method for the fractionation of plant extracts and the purification of compounds like this compound. sci-hub.semdpi.com This technique separates compounds based on their polarity, with the silica gel acting as the stationary phase.

In the phytochemical investigation of Salvia scapiformis, the acetone (B3395972) extract was subjected to silica gel column chromatography, which was a key step in the isolation of several compounds, including lignan (B3055560) glucosides. mdpi.com Similarly, extracts from Vitex negundo var. heterophylla were fractionated using silica gel column chromatography to isolate bioactive constituents. sci-hub.se The process often involves eluting the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity to separate compounds with different affinities for the stationary phase. mdpi.com

Spectroscopic Identification and Structural Elucidation

Once this compound is isolated, its identity and structure are confirmed using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, is indispensable for the complete structural assignment of this compound.

The ¹H NMR spectrum of this compound reveals characteristic signals for both the glucose and the 4-hydroxybenzoyl moieties. The aromatic protons of the 4-hydroxybenzoyl group typically appear as two sets of doublets in the downfield region of the spectrum, representing an AA'BB' system. mdpi.com For example, in one study, these were observed at δH 7.89 (2H, d, J = 8.8 Hz) and 6.83 (2H, d, J = 8.8 Hz). mdpi.com The anomeric proton of the glucose unit is a key diagnostic signal, with its chemical shift and coupling constant indicating the β-configuration of the glycosidic bond. oup.com A typical signal for the anomeric proton is a doublet around δ 4.98 (d, J=6.87 Hz). oup.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is typically found around δC 165.0-167.9. mdpi.commdpi.com The carbons of the 4-hydroxybenzoyl group and the glucose unit have distinct chemical shifts that are well-documented. mdpi.commdpi.com

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (Chemical shifts (δ) in ppm, J values in Hz)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J) |

| 4-Hydroxybenzoyl Moiety | ||

| 1'' | 122.5 | |

| 2'', 6'' | 131.2 | 7.98 (d, 8.8) |

| 3'', 5'' | 115.8 | 7.18 (d, 8.8) |

| 4'' | 160.4 | |

| 7'' | 165.0 | |

| Glucose Moiety | ||

| 1' | 95.3 | 5.71 (d, 8.0) |

| 2' | 73.8 | 5.23 (t, 8.0) |

| 3' | 77.9 | 5.28 (t, 8.0) |

| 4' | 70.8 | 5.17 (t, 8.0) |

| 5' | 78.5 | 5.35 (m) |

| 6'a | 61.9 | 3.85 (dd, 12.0, 2.4) |

| 6'b | 3.68 (dd, 12.0, 5.6) | |

| Note: Data compiled from various sources and may show slight variations depending on the solvent and instrument used. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum is used to identify proton-proton couplings within the glucose spin system, allowing for the sequential assignment of the glucose protons from the anomeric proton. mdpi.comtandfonline.com

HMQC (Heteronuclear Single Quantum Coherence) : The HMQC (or HSQC) spectrum correlates directly bonded protons and carbons, enabling the assignment of the carbon signals based on the already assigned proton signals. mdpi.comtandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows long-range correlations between protons and carbons (typically over two or three bonds). This is particularly important for establishing the linkage between the 4-hydroxybenzoyl group and the glucose moiety. A key correlation is observed between the anomeric proton (H-1') of the glucose and the carbonyl carbon (C-7'') of the 4-hydroxybenzoyl group, confirming the ester linkage at the anomeric position. mdpi.comoup.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY spectrum provides information about the spatial proximity of protons. oup.comtandfonline.com In the context of this compound, a NOESY correlation between the anomeric proton of the glucose and protons H-3 and H-5 of the benzoyl moiety can further confirm the structure. oup.com

Through the combined application of these analytical methodologies, the chemical compound this compound can be efficiently isolated and its structure unequivocally determined. mdpi.comtandfonline.com

¹H and ¹³C NMR Chemical Shift Assignments

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the detailed characterization of this compound, offering high sensitivity and specificity.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar molecules like this compound. researchgate.net This method allows for the ionization of the molecule directly from a solution, typically yielding a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

In the analysis of this compound, ESI-MS has been employed to determine its molecular weight. oup.com For instance, a study on delphinium cultivars identified a compound with a molecular ion at an m/z of 300.4, which corresponds to the molecular mass of p-hydroxybenzoic acid (pHBA) bound to glucose. oup.com This initial mass determination is a critical first step in the identification process. Further fragmentation of this ion can provide structural information. A common fragmentation pattern involves the loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to p-hydroxybenzoic acid at m/z 137. uma.pt

The technique is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to mass analysis. americanpharmaceuticalreview.com This combination, known as LC-ESI-MS, is powerful for identifying and quantifying this compound in plant extracts and other biological matrices. mdpi.commdpi.com

Table 1: ESI-MS Data for this compound and Related Fragments

| Ion | m/z (Observed) | Description |

| [M-H]⁻ | 299 | Deprotonated molecule of this compound |

| [M-H-C₆H₁₀O₅]⁻ | 137 | Fragment resulting from the loss of the glucose moiety |

| [4-hydroxybenzoic acid - CO₂ - H]⁻ | 93 | Fragment from further decarboxylation of the p-hydroxybenzoic acid moiety |

Data compiled from multiple studies. uma.pt

High-Resolution Electrospray Ionization-Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization-Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. semanticscholar.org This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the characterization of compounds from the leaves of Heliciopsis terminalis, HRESIMS was instrumental. nih.gov For example, a related macrocyclic glycoside containing a 4-hydroxybenzoyl unit had its molecular formula determined as C₂₆H₂₈O₁₄ based on the [M–H]⁻ peak at m/z 563.1399 (calculated for C₂₆H₂₇O₁₄, 563.1401). nih.gov This level of accuracy is essential for the unambiguous identification of novel compounds. Similarly, other complex glycosides from the same source were identified using HRESIMS, confirming their elemental compositions. nih.govjst.go.jp

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering both high resolution and the ability to perform tandem mass spectrometry (MS/MS) experiments. ugr.es This allows for the selection of a specific ion, its fragmentation, and the analysis of the resulting fragment ions, providing detailed structural information.

In studies of various plant extracts, LC-QTOF-MS has been a key technique for the identification of phenolic compounds, including this compound. mdpi.comresearchgate.net The fragmentation patterns observed in QTOF-MS/MS experiments help to confirm the identity of the compound by showing the characteristic loss of the glucose unit and the presence of the p-hydroxybenzoyl moiety. mdpi.com For instance, in the analysis of mature honey, a UPLC-QTOF-MS-based metabolomics approach was used to study the profile of various metabolites. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. biointerfaceresearch.com By measuring the absorption of infrared radiation at different frequencies, an IR spectrum provides a "fingerprint" of the molecule's vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups of both the phenolic ring and the glucose moiety, the carbonyl (C=O) group of the ester linkage, and the aromatic ring (C=C) stretching vibrations. nih.govresearchgate.net The presence of these specific absorption bands provides strong evidence for the structure of the compound. While specific IR data for this compound is not always detailed in every publication, the technique is a standard part of the structural elucidation process for natural products. mdpi.com

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis and quantification of this compound. acmec.com.cnjmb.or.krprotocols.io The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

In a typical HPLC analysis of this compound, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile (B52724). protocols.ioresearchgate.net The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the p-hydroxybenzoyl chromophore absorbs strongly (around 260 nm). oup.com

HPLC methods have been developed and validated for the simultaneous determination of this compound and other compounds in various plant materials, such as peony seeds. researchgate.net The retention time of this compound under specific chromatographic conditions is a key parameter for its identification. researchgate.net For quantification, a calibration curve is constructed using a pure standard of the compound, allowing for the accurate determination of its concentration in a sample. oup.com

Ultra-High Performance Liquid Chromatography (UHPLC) in Complex Mixture Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) is a crucial technique for the analysis of this compound, particularly within complex matrices such as plant extracts. embrapa.brmdpi.com This method offers high resolution, sensitivity, and rapid analysis times compared to conventional HPLC. embrapa.br The separation is typically achieved on a C18 reversed-phase column, which effectively separates phenolic compounds based on their polarity. oup.compensoft.netnih.gov

A common approach involves using a binary mobile phase with a gradient elution. frontiersin.org This typically consists of an aqueous solvent (A), often acidified with formic acid to improve peak shape and ionization efficiency for mass spectrometry, and an organic solvent (B), usually acetonitrile or methanol. pensoft.netnih.gov The gradient program starts with a high proportion of the aqueous phase, gradually increasing the organic phase concentration to elute compounds of increasing hydrophobicity. oup.com Detection is frequently performed using a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, or a mass spectrometer (MS) for more sensitive and specific identification and quantification. oup.comnih.gov UHPLC methods have been successfully developed and validated for the simultaneous quantification of numerous phenolic compounds, including various phenolic glucosides, in diverse samples like food products and herbal medicines. oup.comnih.gov

Table 1: Example UHPLC-DAD/MS Parameters for Analysis of Phenolic Glycosides

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Acquity BEH, HSS T3) | oup.compensoft.netnih.govbohrium.com |

| Particle Size | Sub-2 µm (e.g., 1.8 µm) | embrapa.broup.compensoft.net |

| Mobile Phase A | Water with 0.1% Formic Acid | oup.compensoft.netfrontiersin.org |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | oup.compensoft.netfrontiersin.org |

| Flow Rate | 0.3 - 0.5 mL/min | oup.comfrontiersin.org |

| Column Temp. | 30 - 40 °C | oup.comfrontiersin.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Sugar Moiety Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of the sugar component of this compound. cabidigitallibrary.org However, since carbohydrates are non-volatile, a chemical modification step known as derivatization is essential prior to analysis. researchgate.netresearchgate.net

The analytical process typically begins with the hydrolysis of this compound to cleave the ester bond, separating the 4-hydroxybenzoic acid from the glucose molecule. The released glucose is then derivatized to increase its volatility. A common and effective method is silylation, which involves reacting the hydroxyl groups of the sugar with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. researchgate.netrestek.com Another approach is to reduce the monosaccharide to its corresponding alditol, followed by acetylation to form alditol acetates, which yields a single peak per sugar. restek.com

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the volatile sugar derivative from other components in the mixture based on its boiling point and interaction with the column's stationary phase. cabidigitallibrary.org As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the glucose moiety. cabidigitallibrary.org It is important to note that derivatization of reducing sugars like glucose can often lead to the formation of multiple peaks corresponding to different anomers (α and β), which must be accounted for during quantitative analysis. researchgate.netchromforum.org

Structural Confirmation of the Glucopyranoside Moiety

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the glucopyranoside moiety of this compound. researchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the precise stereochemistry and linkage of the sugar. nih.govanalis.com.my

Anomeric Configuration Determination (α- and β-D-Glucopyranoside)

The anomeric configuration (whether the glucose is in the α or β form) is a critical stereochemical detail determined primarily from the ¹H NMR spectrum. creative-proteomics.com The key parameter is the spin-spin coupling constant (³J) between the anomeric proton (H-1) and the adjacent proton on the second carbon (H-2). nih.gov The magnitude of this coupling constant is dependent on the dihedral angle between these two protons, as described by the Karplus relationship. magritek.com

For D-glucopyranose in its stable ⁴C₁ chair conformation:

β-anomer : The H-1 and H-2 protons are both in axial positions, resulting in a large dihedral angle (≈180°). This leads to a large coupling constant, typically in the range of 7-8 Hz. magritek.com Studies on similar phenolic glucosides have reported coupling constants of J = 7.6 Hz, confirming a β-configuration. nih.gov

α-anomer : The H-1 proton is equatorial while the H-2 proton is axial, resulting in a smaller dihedral angle (≈60°). This leads to a small coupling constant, typically around 2-4 Hz. magritek.comcdnsciencepub.com

The chemical shift of the anomeric proton also provides supporting evidence, with α-anomeric protons generally resonating at a lower field (further downfield) than their β-counterparts. creative-proteomics.com For 1-O-(4-hydroxybenzoyl)-β-D-glucopyranose, the anomeric proton signal appears as a doublet with a large coupling constant, confirming the β-configuration. nih.govoup.com

Table 2: Typical ¹H NMR Parameters for Anomeric Proton of D-Glucopyranosides

| Anomeric Form | H-1 / H-2 Orientation | Dihedral Angle (approx.) | Coupling Constant (³JH1,H2) | Source(s) |

|---|---|---|---|---|

| β-anomer | axial-axial | 180° | ~7-8 Hz | magritek.comnih.gov |

| α-anomer | equatorial-axial | 60° | ~2-4 Hz | magritek.comcdnsciencepub.com |

Ester Linkage Position Determination

The specific attachment point of the 4-hydroxybenzoyl group to the glucose ring is determined using 2D NMR techniques, most importantly Heteronuclear Multiple Bond Correlation (HMBC). analis.com.my The HMBC experiment detects long-range (typically 2-3 bond) correlations between protons and carbons.

To confirm that the 4-hydroxybenzoyl group is attached via an ester linkage to the anomeric carbon (C-1) of glucose, the most definitive evidence is an HMBC correlation between the anomeric proton of glucose (H-1) and the carbonyl carbon of the benzoyl group (C=O). oup.commdpi.com This correlation demonstrates that these two atoms are within a three-bond proximity (H-1 → C-1 → O → C=O), which is only possible if the ester linkage is at the C-1 position. This key HMBC cross-peak unequivocally establishes the structure as 1-O-(4-hydroxybenzoyl)-β-D-glucopyranose. oup.comnii.ac.jp Additional correlations, such as those observed in a NOESY or ROESY experiment between the anomeric proton and the aromatic protons of the benzoyl group, can further substantiate this assignment. nih.govoup.commdpi.com

Computational and Theoretical Studies on 1 4 Hydroxybenzoyl Glucose

Molecular Docking and Binding Mode Analysis with Biological Targets

There is currently no specific information available in the scientific literature regarding molecular docking studies performed on 1-(4-Hydroxybenzoyl)glucose.

Molecular Dynamics Simulations to Elucidate Interactions

No published studies were found that specifically detail molecular dynamics simulations involving this compound.

In Silico Prediction of Bioactivity and Structure-Activity Relationships

Detailed in silico predictions of bioactivity and specific structure-activity relationship studies for this compound are not present in the available literature.

Future Research Directions and Biotechnological Potential

Discovery of Novel Biological Activities of 1-(4-Hydroxybenzoyl)glucose

While this compound is known to possess antioxidant and anti-inflammatory properties, its full therapeutic potential remains largely unexplored. lookchem.com Future research will likely focus on elucidating a wider range of biological activities. Studies have already hinted at its potential in managing conditions like diabetes and neurodegenerative diseases. lookchem.com

Investigations into related compounds offer clues to potential research directions. For instance, studies on various phenolic glycosides have revealed activities such as the stimulation of glucose uptake in adipocytes. nih.govmdpi.com Specifically, compounds structurally related to this compound have been shown to activate the AMPK signaling pathway, a key regulator of cellular energy metabolism. nih.gov This suggests that this compound could be a candidate for research into metabolic disorders.

Furthermore, the antimicrobial effects of similar compounds, such as 1-O-(4-hydroxybenzoyl)-glycerol, have been documented against various microorganisms. researchgate.net This opens the door for investigating the potential of this compound as a natural antimicrobial agent. The anti-proliferative and cytotoxic effects observed in extracts containing related phenolic compounds also warrant further investigation into its potential anticancer properties. researchgate.net

Elucidation of Regulatory Mechanisms in Its Biosynthesis

Understanding how plants synthesize this compound is crucial for both fundamental plant science and for optimizing its production. The biosynthesis of such glucose esters involves UDP-glucosyltransferases (UGTs), which catalyze the transfer of a glucose molecule to an acceptor, in this case, 4-hydroxybenzoic acid (4-HBA). mdpi.com These reactions typically occur in the cytosol, with the resulting acyl-glucoses often accumulating in the vacuole. mdpi.com

The biosynthesis of 4-HBA itself originates from the shikimate pathway, a central route in plants and microorganisms for the production of aromatic compounds. researchgate.netfrontiersin.org Key precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway are converted to chorismate, which is then transformed into 4-HBA. researchgate.netfrontiersin.org

Future research should aim to identify and characterize the specific UGTs responsible for the synthesis of this compound in different plant species. A key enzyme, DgpHBAGT, has been identified in delphinium for its role in synthesizing p-hydroxybenzoyl-glucose (pHBG), a crucial component in the complex coloration of the flower's sepals. oup.com Investigating the regulation of these UGT genes, including their expression patterns in different tissues and developmental stages, will provide valuable insights. Furthermore, understanding the substrate specificity of these enzymes is critical; for example, DgpHBAGT shows a high preference for pHBA over other similar acids. oup.com

Engineering of Bioproduction Pathways for Sustainable Supply

The reliance on extraction from plant sources for this compound and its precursor, 4-HBA, can be inefficient and unsustainable. Metabolic engineering of microorganisms offers a promising alternative for the large-scale, renewable production of these compounds.

Significant progress has been made in engineering microbes like Escherichia coli and Corynebacterium glutamicum to produce 4-HBA from simple carbon sources like glucose. researchgate.netfrontiersin.orgsciepublish.com These strategies typically involve:

Enhancing the flux through the shikimate pathway: This is achieved by overexpressing key enzymes to increase the supply of the precursor, chorismate. frontiersin.orgjmb.or.kr

Introducing heterologous genes: Genes encoding enzymes like chorismate pyruvate-lyase (UbiC) are introduced to convert chorismate to 4-HBA. researchgate.netjmb.or.kr

Eliminating competing pathways: Knocking out genes that divert chorismate to other products, such as aromatic amino acids, can significantly increase the yield of 4-HBA. researchgate.netfrontiersin.org

Recent studies have demonstrated high yields of 4-HBA in engineered Pseudomonas taiwanensis and Corynebacterium glutamicum. frontiersin.orgsciepublish.com For example, an engineered P. taiwanensis strain produced 3.3 mM of 4-HBA from glucose with a carbon-mole yield of 19.0%. frontiersin.org

The next logical step is to engineer these high-producing 4-HBA strains to express the specific UGTs that convert 4-HBA into this compound. This would create a complete microbial cell factory for the de novo synthesis of the target compound.

Table 1: Examples of Engineered Microorganisms for 4-Hydroxybenzoic Acid Production

| Microorganism | Genetic Modifications | Substrate | Product Titer | Reference |

| Pseudomonas taiwanensis VLB120 | Overexpression of shikimate pathway genes, knockout of competing pathways | Glucose | 3.3 mM | frontiersin.org |

| Corynebacterium glutamicum | Augmented shikimate pathway, deletion of HBA degradation genes | Glucose | 8.3 g/L | sciepublish.com |

| Escherichia coli | Deficient in aromatic amino acid biosynthesis, overexpression of ubiC | Glucose | 15.2% C-mol yield (fed-batch) | researchgate.net |

| Klebsiella pneumoniae | Auxotrophic for aromatic amino acids, overexpression of ubiC | Glucose | 0.12 g/L | researchgate.net |

This table is interactive. You can sort and filter the data.

Development of Standardized Analytical Protocols for Research Applications

To facilitate robust and reproducible research on this compound, the development of standardized analytical protocols is essential. Currently, a variety of methods are employed for the identification and quantification of this and related phenolic compounds in different matrices.

High-performance liquid chromatography (HPLC) coupled with various detectors is a common technique. oup.com For instance, HPLC with a photodiode array (PDA) detector can be used for quantification, often requiring authentic standards for calibration. oup.com However, the complexity of plant extracts can lead to challenges like co-elution of similar compounds. nii.ac.jp

Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution systems like quadrupole time-of-flight (QTOF), offers greater specificity and sensitivity for both identification and quantification. mdpi.com This method allows for the determination of the compound's molecular formula and fragmentation pattern, aiding in its unambiguous identification. mdpi.com

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool, not only for structural elucidation but also for quantitative analysis (qNMR). nii.ac.jp qNMR provides a direct measure of the molar amount of a substance without the need for an identical standard, which can be advantageous. nii.ac.jp

Future efforts should focus on establishing validated, inter-laboratory transferable protocols that specify optimal extraction procedures, chromatographic conditions, and detection parameters for the analysis of this compound in various biological and biotechnological samples.

Table 2: Analytical Techniques for this compound and Related Compounds

| Technique | Application | Advantages | Challenges | Reference |

| HPLC-PDA | Quantification | Widely available, robust | Requires authentic standards, potential for co-elution | oup.com |

| LC-ESI-QTOF-MS | Identification and Quantification | High sensitivity and specificity, structural information from fragmentation | Higher instrumentation cost | mdpi.com |

| qNMR | Quantification and Structural Elucidation | No identical standard required for quantification, rich structural information | Lower sensitivity compared to MS | nii.ac.jp |

This table is interactive. You can sort and filter the data.

Q & A

Basic: What are the established methods for synthesizing 1-(4-Hydroxybenzoyl)glucose, and how do their yields and purity compare?

Methodological Answer:

this compound is synthesized via two primary routes:

- Chemical Synthesis : Protocatechuic acid derivatives are reacted with glucose under controlled glycosylation conditions. For example, 4-hydroxybenzoic acid is enzymatically or chemically activated (e.g., via CoA attachment) before coupling with glucose .

- Biological Synthesis : Engineered E. coli strains expressing enzymes like HbaD (4-hydroxybenzoate-CoA ligase) and CaSHT (acetyltransferase) can conjugate 4-hydroxybenzoic acid with glucose moieties. This method achieves ~66% yield under optimized conditions (30°C, 24h incubation) .

| Method | Yield (%) | Purity (HPLC/NMR) | Key Conditions |

|---|---|---|---|

| Chemical | 50-60 | ≥95% | Acidic pH, 50°C, 24h |

| Biological (E. coli) | 66 | ≥90% | 30°C, M9 medium, IPTG induction |

Key Considerations : Biological synthesis reduces hazardous byproducts but requires stringent strain optimization. Chemical methods demand rigorous purification to remove unreacted benzoic acid derivatives .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- HPLC : Used with UV detection (λ = 254 nm) to resolve this compound from phenolic byproducts. Retention times are calibrated against synthetic standards .

- NMR Spectroscopy : 1H/13C NMR identifies the glucose linkage (e.g., β-D-glucopyranosyloxy at δ 4.9–5.2 ppm) and hydroxybenzoyl protons (δ 6.7–7.6 ppm). 2D NMR (COSY, HSQC) confirms regioselectivity .

- Enzymatic Assays : Glucose oxidase (GOD) coupled with peroxidase (POD) quantifies free glucose, ensuring no unbound sugar remains post-synthesis .

Data Validation : Cross-referencing NMR shifts with published spectra (e.g., δ 7.59 ppm for hydroxybenzoyl protons) ensures structural accuracy .

Basic: What factors influence the solubility and stability of this compound in aqueous solutions?

Methodological Answer:

- Solubility : The compound is water-soluble due to its glycosidic bond but exhibits pH-dependent aggregation. Solubility peaks at pH 7.0 (100 mM phosphate buffer) but decreases in acidic conditions (pH < 5) due to protonation of the hydroxybenzoyl group .

- Stability : Degrades at >50°C or under prolonged UV exposure. Storage at 4°C in amber vials with 0.1% benzoic acid (as a preservative) maintains integrity for ≥6 months .

Experimental Design : Accelerated stability studies (40°C/75% RH for 3 months) combined with HPLC monitoring detect degradation products like 4-hydroxybenzoic acid .

Basic: What is the biological significance of this compound in plant systems?

Methodological Answer:

As a phenolic glycoside, it serves as:

- A storage form of 4-hydroxybenzoic acid, modulating oxidative stress in plants.

- A precursor for lignin biosynthesis, confirmed via isotopic labeling in Arabidopsis .

Validation : Quantitative HPLC of fruit/vegetable extracts shows higher concentrations in stress-exposed tissues (e.g., drought-treated tomatoes: 12.3 ± 1.2 μg/g FW vs. 3.4 ± 0.8 μg/g in controls) .

Advanced: How can metabolic engineering optimize this compound production in microbial systems?

Methodological Answer:

- Enzyme Selection : Co-expressing HbaD (4-hydroxybenzoate-CoA ligase) and CaSHT (acetyltransferase) in E. coli improves amide bond formation efficiency by 40% .

- Fermentation Optimization : Dual-phase cultures (LB pre-culture + M9 production medium) enhance titers. DO-stat feeding maintains glucose at 2% to prevent catabolite repression .

| Parameter | Optimization Impact |

|---|---|

| IPTG Induction Timing | 0.8 OD600 → 24h yield ↑15% |

| Temperature Shift | 18°C → 30°C reduces byproduct formation |

Challenges : Balancing CoA availability and ATP consumption during scale-up .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Purity Variability : Impurities >5% (e.g., 4-hydroxybenzoic acid) skew antioxidant assays. Mitigate via HPLC repurification .

- Assay Conditions : DPPH radical scavenging assays show pH-dependent results (e.g., IC50 = 32 μM at pH 7 vs. 58 μM at pH 5). Standardize buffer systems and controls .

Experimental Design : Replicate studies using shared reference standards and blinded analysis to minimize bias .

Advanced: What enzymatic mechanisms govern the hydrolysis of this compound in vivo?

Methodological Answer:

- Thioesterase Activity : 4-Hydroxybenzoyl-CoA thioesterase (e.g., from Rhodopseudomonas palustris) cleaves the glucose-CoA intermediate. Site-directed mutagenesis (E73D/T77A) shifts catalysis from covalent (two-step) to non-covalent (single-step) mechanisms .

- pH Sensitivity : Glu78 and His64 are critical for substrate binding. Kinetic assays (Km = 0.8 mM at pH 7.5 vs. 2.1 mM at pH 6.0) confirm pH-dependent activity .

Tools : 31P-NMR tracks nucleotide binding, while X-ray crystallography resolves active-site interactions .

Advanced: How does this compound stability vary under gastrointestinal (GI) tract conditions?

Methodological Answer:

- Simulated GI Assay : Incubate in gastric fluid (pH 2.0, pepsin) for 2h, followed by intestinal fluid (pH 7.5, pancreatin) for 6h. HPLC reveals 85% degradation in gastric phase, with 4-hydroxybenzoic acid as the primary metabolite .

- Stabilization Strategies : Encapsulation in chitosan-alginate microparticles reduces gastric degradation to 22% .

Implications : Rapid hydrolysis limits oral bioavailability, necessitating targeted delivery systems for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.